Molecular Weight and Ligand Efficiency: Advantage in Fragment-Based Drug Discovery
The target compound (MW 187.20 Da) is 14 Da heavier than 2-(pyridin-3-yloxy)pyrimidine (173.17 Da) and 4 Da lighter than the widely used fragment 5-fluoro-2-(pyridin-3-yloxy)pyrimidine (191.16 Da), placing it in the upper range of classic fragment space (MW ≤ 250 Da) but below the median of many commercial fragment libraries . Its heavy atom count of 14 (vs. 13 for the des-methyl analogue) provides one additional heavy atom for SAR exploration without violating the Rule of Three (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3) .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 187.20 |
| Comparator Or Baseline | 2-(Pyridin-3-yloxy)pyrimidine: 173.17; 5-Fluoro-2-(pyridin-3-yloxy)pyrimidine: 191.16 |
| Quantified Difference | +14.03 Da vs. des-methyl; -3.96 Da vs. 5-fluoro analogue |
| Conditions | Calculated from C₁₀H₉N₃O, C₉H₇N₃O, and C₉H₆FN₃O molecular formulas, respectively. |
Why This Matters
A molecular weight below 200 Da maximises ligand efficiency metrics (e.g., LE > 0.30 kcal·mol⁻¹ per heavy atom is achievable), which is prized in fragment screening campaigns where initial hits often have weak binding affinities.
